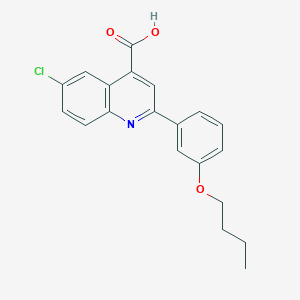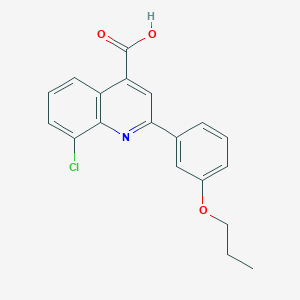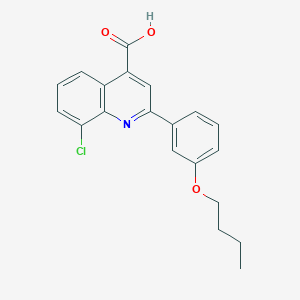![molecular formula C11H11F3O4 B1344461 4-Methoxy-3-[(2,2,2-trifluoroethoxy)methyl]-benzoic acid CAS No. 1119449-79-4](/img/structure/B1344461.png)
4-Methoxy-3-[(2,2,2-trifluoroethoxy)methyl]-benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-3-[(2,2,2-trifluoroethoxy)methyl]-benzoic acid is a unique chemical compound. It has an empirical formula of C11H11F3O3 and a molecular weight of 248.20 . The compound is solid in form .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringO=CC1=CC (COCC (F) (F)F)=C (OC)C=C1 . The InChI key for this compound is SNPAURZFFYMZOM-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
This compound is a solid and its molecular weight is 248.20 . More specific physical and chemical properties are not available in the current resources.Scientific Research Applications
Synthesis of Complex Compounds
The compound 4-Methoxy-3-[(2,2,2-trifluoroethoxy)methyl]-benzoic acid and its derivatives have been utilized in the synthesis of various complex organic compounds. For instance, it's involved in the selective para metalation of unprotected benzoic acids, leading to the creation of compounds like 3,5-dimethoxy-4-methyl benzoic acid (Sinha, Mandal, & Chandrasekaran, 2000).
Crystal Structure Analysis
These compounds have also been crucial in studying crystal structures and molecular interactions. For example, their derivatives have been employed to explore the crystal structures and hydrogen bonding in compounds such as methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid, offering insights into two-dimensional architectures formed by various interactions (Suchetan et al., 2016).
Exploring Luminescent Properties
The derivatives of this compound have been used in the synthesis of lanthanide coordination compounds to study the effect of electron-withdrawing and electron-donating substituents on photophysical properties. This research has led to a better understanding of how substituents can affect the photoluminescence of these complexes (Sivakumar et al., 2010).
Safety and Hazards
properties
IUPAC Name |
4-methoxy-3-(2,2,2-trifluoroethoxymethyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O4/c1-17-9-3-2-7(10(15)16)4-8(9)5-18-6-11(12,13)14/h2-4H,5-6H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVRXFYNQVQUBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)COCC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














